molecular formula C8H7NO2 B1221191 3-Hydroxyindolin-2-one CAS No. 61-71-2

3-Hydroxyindolin-2-one

Cat. No. B1221191
CAS RN: 61-71-2
M. Wt: 149.15 g/mol
InChI Key: SGZFJWQQBHYNNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxyindolin-2-one derivatives involves various strategies, including the Rh(III)-catalyzed oxidative acylation of secondary benzamides with aldehydes followed by intramolecular cyclization, providing an efficient pathway to 3-hydroxyisoindolin-1-one building blocks (Sharma et al., 2012). Another approach utilizes PhI(OCOCF3)2-mediated α-hydroxylation and H2SO4-promoted intramolecular cyclization starting from N-phenylacetoacetamide derivatives to synthesize 3-hydroxyquinolin-2(1H)-ones (Yuan et al., 2013).

Molecular Structure Analysis

The molecular structure of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones have been elucidated, revealing different patterns of supramolecular assembly (Becerra et al., 2020).

Chemical Reactions and Properties

3-Hydroxyindolin-2-ones undergo various chemical reactions, including the CuH-catalyzed diastereospecific synthesis from o-alkynylnitroarenes, utilizing nitro groups as both nitrogen and oxygen sources for the simultaneous construction of C-N and C-O bonds (Peng et al., 2019).

Physical Properties Analysis

The synthesis and structural characterization of 3-hydroxyindolin-2-ones reveal their physical properties, including their solid-state structures and patterns of hydrogen bonding, which significantly affect their reactivity and physical characteristics (Guan et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-hydroxyindolin-2-ones, including reactivity towards electrophiles, nucleophiles, and participation in cycloaddition reactions, have been extensively studied. For example, a [3+2] cycloaddition route to 3-hydroxy-3-alkyl oxindoles provides insight into the versatile chemical behavior of these compounds (Singh et al., 2011).

Scientific Research Applications

Green Chemistry Approaches

  • Efficient and Stereoselective Construction : 3-Hydroxyindolin-2-one is utilized in green chemistry for the efficient and stereoselective construction of polyfunctional molecules. An example is the creation of 3-substituted 3-hydroxyindolin-2-ones with adjacent quaternary stereocenters, achieved through the trapping of oxonium ylide with isatins in supercritical CO2 (Guo et al., 2007).

Synthesis of Alkaloids

  • Total Synthesis of Alkaloids : 3-Hydroxyindolin-2-one is a critical intermediate in the total synthesis of alkaloids like donaxaridine and convolutamydines A and E. This process involves the transformation of the allyl moiety of 3-allyl-3-hydroxyindolin-2-ones (Kawasaki et al., 2004).

Biosynthesis Studies

  • Investigation of Ring Expansion Mechanisms : In biosynthesis research, 3-Hydroxyindolin-2-one is studied for its ring expansion to 2-hydroxy-1,4-benzoxazin-3-one (HBOA) in maize. The role of the cytochrome P450 enzyme BX4 in this transformation is a key area of focus (Spiteller et al., 2001).

Novel Synthetic Methods

  • Cascade C–H Cycloaddition and Oxidation : The synthesis of 3-hydroxy-2-oxindole derivatives, including 3-hydroxyindolin-2-one, has been developed using palladium-catalyzed tandem C–H cycloaddition and oxidation of α-aminoacetophenone. This represents a novel method for chemical transformation (Liao et al., 2018).

Medicinal Chemistry and Therapeutic Compounds

  • Construction of Chiral Quaternary Carbon : In medicinal chemistry, the construction of chiral 3-substituted 3-hydroxyindolin-2-ones is important due to their biological activities and role in therapeutic compounds. New synthetic protocols focus on the stereogenic center with control of absolute configuration (Guan et al., 2010).

Domino Reactions and Synthesis

  • Domino C–H Alkylation and Aerobic C–H Hydroxylation : A method involving Ru-NHC catalysis has been reported for the direct α-alkylation of amides and synthesis of C3-alkylated 3-hydroxyindolin-2-one derivatives. This process demonstrates the potential for domino C–H alkylation and aerobic C–H hydroxylation (Bisht et al., 2017).

Future Directions

3-Hydroxyindolin-2-ones are significant in medicinal chemistry and pharmaceuticals, and many research groups have been exploring new analogues of biological interest . The future directions of this compound could involve further exploration of its biological properties and potential applications in the pharmaceutical industry .

properties

IUPAC Name

3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZFJWQQBHYNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018937
Record name 3-Hydroxy-2-oxoindole
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyindolin-2-one

CAS RN

61-71-2
Record name Dioxindole
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Record name 3-Hydroxy-2-oxoindole
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Record name 61-71-2
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Record name 3-Hydroxy-2-oxoindole
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Record name 3-hydroxy-2,3-dihydro-1H-indol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
WJ Hao, JQ Wang, XP Xu, SL Zhang… - The Journal of …, 2013 - ACS Publications
… These experimental results reveal that indole substituent on 3-hydroxyindolin-2-one ring plays a key role in this methyl migration process, which might serve as a leaving group. Next, …
Number of citations: 65 pubs.acs.org
T Kawasaki, M Nagaoka, T Satoh, A Okamoto, R Ukon… - Tetrahedron, 2004 - Elsevier
… For the synthesis of 3-hydroxyindolin-2-one alkaloids, … group of 3-allyl-3-hydroxyindolin-2-one 5a to aldehyde and acetonyl … gave the 3-methylaminoethyl-3-hydroxyindolin-2-one (±)-…
Number of citations: 115 www.sciencedirect.com
D Becerra, J Castillo, B Insuasty, J Cobo… - … Section C: Structural …, 2020 - scripts.iucr.org
… -{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxyindolin-2-one, C 25 H 24 N 2 O 3 , (Id), … (RS)-3-[2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxyindolin-2-one, C 24 H 19 …
Number of citations: 3 scripts.iucr.org
T Kawasaki, W Takamiya, N Okamoto, M Nagaoka… - Tetrahedron letters, 2006 - Elsevier
… Next, we attempted to apply 3-hydroxyindolin-2-one 4 to a total synthesis of the pyrrolo[2,3-b]indoline alkaloid alline (10), which was isolated from Allium odora, 9a A. senescens, and A. …
Number of citations: 27 www.sciencedirect.com
MC Coelho, A Castro, TR Olegário… - Journal of the Brazilian …, 2023 - SciELO Brasil
… Ethylene glycol diacrylate was used as a double Michael acceptor in reactions with isatin derivatives to give homodimers of 3-hydroxyindolin-2-one core, recognized in the literature for …
Number of citations: 3 www.scielo.br
H Hazarika, K Chutia, B Das, P Gogoi - New Journal of Chemistry, 2022 - pubs.rsc.org
… Further, treating the synthesized 3-hydroxyindolin-2-one … 3-substituted-3-hydroxyindolin-2-one 4aaa independently in … when 3-substituted-3-hydroxyindolin-2-one was treated in DMF at …
Number of citations: 3 pubs.rsc.org
Q Guo, M Bhanushali, CG Zhao - … Chemie International Edition, 2010 - Wiley Online Library
… To show the utility of the current method, we developed the first enantioselective synthesis of 3-hydroxyindolin-2-one 12 r, which is the lead compound for treating Ewing’s sarcoma …
Number of citations: 204 onlinelibrary.wiley.com
B Alcaide, P Almendros… - The Journal of Organic …, 2005 - ACS Publications
… The addition of a catalytic quantity of hafnium(IV) chloride accelerated the process, affording the 3-allyl 3-hydroxyindolin-2-one 2a in quantitative yield after 20 min (Table 1, entry 8). …
Number of citations: 75 pubs.acs.org
D Becerra, B Insuasty, J Cobo… - … Section C: Crystal …, 2010 - scripts.iucr.org
… The molecules of racemic 3-benzoylmethyl-3-hydroxyindolin-2-one, C … -3-hydroxyindolin-2-one, C 16 H 12 FNO 3 , (III) [link] , racemic 3-[(4-chlorobenzoyl)methyl]-3-hydroxyindolin-2-one…
Number of citations: 6 scripts.iucr.org
P Spiteller, E Glawischnig, A Gierl, W Steglich - Phytochemistry, 2001 - Elsevier
… In this paper we demonstrate that the action of 18 O 2 on 3-hydroxyindolin-2-one (1) in the presence of BX4 leads to labelling of the ring oxygen atom in HBOA in accordance with the …
Number of citations: 15 www.sciencedirect.com

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